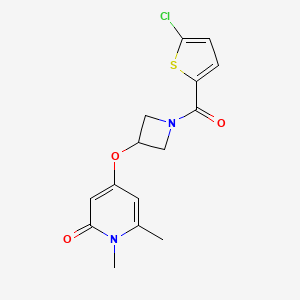![molecular formula C11H17F2NO4 B2380794 (3S,4S)-4-(Difluormethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-carbonsäure CAS No. 1993278-98-0](/img/structure/B2380794.png)
(3S,4S)-4-(Difluormethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid is a useful research compound. Its molecular formula is C11H17F2NO4 and its molecular weight is 265.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3S,4S)-4-(Difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Difluormethylierung von Heterocyclen
Die Verbindung enthält eine Difluormethylgruppe, die aufgrund ihrer Anwendbarkeit bei der Funktionalisierung verschiedener fluorhaltiger Heterocyclen von größter Bedeutung ist . Diese Heterocyclen sind die Kernstrukturen verschiedener biologisch und pharmakologisch aktiver Inhaltsstoffe .
Verwendung in chemischen Transformationen
Die tert-Butylgruppe in der Verbindung kann ein einzigartiges Reaktivitätsmuster hervorrufen, das durch die Zusammenfassung charakteristischer Anwendungen hervorgehoben wird . Dieser einfache Kohlenwasserstoffrest kann in verschiedenen chemischen Transformationen verwendet werden .
Relevanz in der Natur
Die tert-Butylgruppe in der Verbindung ist in der Natur relevant und spielt eine Rolle in biosynthetischen und biologischen Abbauwegen . Dies könnte möglicherweise für die Untersuchung natürlicher Prozesse und die Entwicklung von biotechnischen Anwendungen genutzt werden .
Verwendung als Schutzgruppe
Die tert-Butoxycarbonylgruppe in der Verbindung kann als Schutzgruppe verwendet werden . Eine Schutzgruppe wird durch chemische Modifikation einer funktionellen Gruppe in ein Molekül eingeführt, um Chemoselektivität in einer nachfolgenden chemischen Reaktion zu erreichen .
Potenzielle Anwendung in biokatalytischen Prozessen
Die tert-Butylgruppe in der Verbindung könnte möglicherweise in biokatalytischen Prozessen verwendet werden . Dies könnte für die Entwicklung neuer Methoden zur Herstellung von Pharmazeutika und anderen wertvollen Chemikalien nützlich sein .
6. Verwendung bei der Synthese von biologisch aktiven Inhaltsstoffen Die Verbindung könnte möglicherweise bei der Synthese von biologisch aktiven Inhaltsstoffen verwendet werden . Die Difluormethylgruppe in der Verbindung kann zur Funktionalisierung verschiedener fluorhaltiger Heterocyclen verwendet werden, die die Kernstrukturen verschiedener biologisch und pharmakologisch aktiver Inhaltsstoffe sind .
Eigenschaften
CAS-Nummer |
1993278-98-0 |
|---|---|
Molekularformel |
C11H17F2NO4 |
Molekulargewicht |
265.25 g/mol |
IUPAC-Name |
(3R,4R)-4-(difluoromethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C11H17F2NO4/c1-11(2,3)18-10(17)14-4-6(8(12)13)7(5-14)9(15)16/h6-8H,4-5H2,1-3H3,(H,15,16)/t6-,7-/m0/s1 |
InChI-Schlüssel |
CXLBNZMVYLXSHY-BQBZGAKWSA-N |
SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F |
Isomerische SMILES |
CC(C)(C)OC(=O)N1C[C@@H]([C@H](C1)C(=O)O)C(F)F |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C(F)F |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


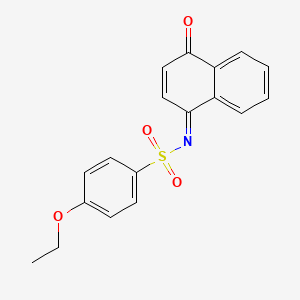
![N-(1,3-benzodioxol-5-yl)-2-[8-(4-methoxyphenyl)-3,4-dioxo-6,7-dihydroimidazo[2,1-c][1,2,4]triazin-2-yl]acetamide](/img/structure/B2380712.png)
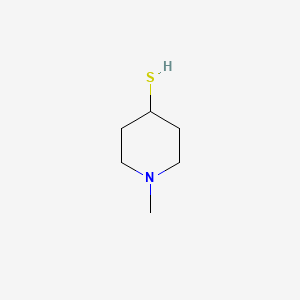
![3-(5-{[(4-chlorophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-(2-phenylethyl)propanamide](/img/structure/B2380716.png)
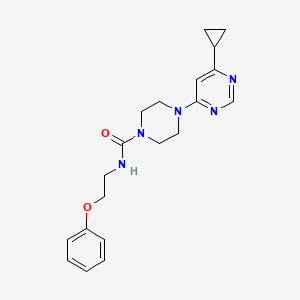
![4-Amino-N-[3-(dimethylamino)propyl]-1-(2-fluoroethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2380718.png)
![3-Chloro-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-4-carboxylic acid](/img/structure/B2380720.png)
![1-[2-(1,5-dimethyl-1H-pyrrol-2-yl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one hydrochloride](/img/structure/B2380721.png)
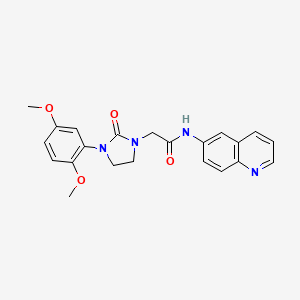

![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3,5-dimethoxybenzamide](/img/structure/B2380725.png)
![N-(5-(methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-4-(trifluoromethoxy)benzamide](/img/structure/B2380727.png)
